N-((1,4-Dimethylpiperidin-4-yl)methyl)thietan-3-amine
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Overview
Description
N-((1,4-Dimethylpiperidin-4-yl)methyl)thietan-3-amine: is a synthetic organic compound that features a piperidine ring substituted with methyl groups and a thietan-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,4-Dimethylpiperidin-4-yl)methyl)thietan-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1,4-dimethylpiperidine.
Introduction of the Thietan-3-amine Moiety: The thietan-3-amine group is introduced via a nucleophilic substitution reaction. This involves reacting the piperidine derivative with a thietan-3-amine precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-((1,4-Dimethylpiperidin-4-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine or thietan-3-amine derivatives.
Scientific Research Applications
N-((1,4-Dimethylpiperidin-4-yl)methyl)thietan-3-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((1,4-Dimethylpiperidin-4-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The compound may:
Bind to Receptors: Interact with specific receptors or enzymes, modulating their activity.
Pathway Involvement: Influence biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(1,4-Dimethylpiperidin-4-yl)methanamine: A structurally similar compound with a piperidine ring and methyl groups.
N,N-Dimethylpyridin-4-amine: Another compound with similar functional groups but different ring structure.
Uniqueness
N-((1,4-Dimethylpiperidin-4-yl)methyl)thietan-3-amine is unique due to its combination of a piperidine ring and a thietan-3-amine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H22N2S |
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Molecular Weight |
214.37 g/mol |
IUPAC Name |
N-[(1,4-dimethylpiperidin-4-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C11H22N2S/c1-11(3-5-13(2)6-4-11)9-12-10-7-14-8-10/h10,12H,3-9H2,1-2H3 |
InChI Key |
FVKXUXYMJGPYHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C)CNC2CSC2 |
Origin of Product |
United States |
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